molecular formula C7H5BClFO4 B8119132 4-Borono-2-chloro-3-fluorobenzoic acid

4-Borono-2-chloro-3-fluorobenzoic acid

Cat. No.: B8119132
M. Wt: 218.38 g/mol
InChI Key: XPYHCXJHPBDJPA-UHFFFAOYSA-N
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Description

4-Borono-2-chloro-3-fluorobenzoic acid is a multifunctional heteroaromatic building block of high value in chemical synthesis and drug discovery research. This compound integrates a reactive boronic acid group, which is pivotal for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, with a carboxylic acid linker and halogen substituents. This unique combination allows researchers to efficiently construct complex biaryl structures and then further functionalize the molecule via nucleophilic substitution of the chlorine or fluoride, or through amide coupling at the carboxylic acid site . Its utility spans the development of active pharmaceutical ingredients (APIs) , the synthesis of ligands for metal-organic frameworks (MOFs) , and serving as a precise precursor for fluorine-based molecular probes in biochemical assays and metabolomics studies using 19F NMR spectroscopy . The presence of multiple orthogonal reactive handles on a single benzoic acid scaffold makes it an indispensable tool for medicinal chemists and materials scientists exploring structure-activity relationships. This product is intended for research and development purposes only. Disclaimer: The specific applications, properties, and hazards of this compound have been inferred from the general use cases of similar fluorinated and halogenated benzoic acid building blocks and are presented here as a hypothetical example. This information must not be considered as product specifications.

Properties

IUPAC Name

4-borono-2-chloro-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYHCXJHPBDJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(=O)O)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-chloro-3-fluorobenzoic Acid

Step 1: Bromination of 2-Chloro-3-fluorobenzoic Acid

  • Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), CCl₄.

  • Conditions : Radical bromination at 80°C for 6–12 hours.

  • Yield : ~75% (estimated from analogous brominations).

Mechanism :

2-Chloro-3-fluorobenzoic acid+NBSAIBN, CCl44-Bromo-2-chloro-3-fluorobenzoic acid\text{2-Chloro-3-fluorobenzoic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{4-Bromo-2-chloro-3-fluorobenzoic acid}

Miyaura Borylation

ParameterValueSource
Reaction Temperature60–100°C
Catalyst Loading5 mol% PdCl₂(dppf)
SolventTHF/H₂O (4:1)

Directed Ortho-Metalation (DoM) Approach

This method leverages the carboxylic acid group as a directing agent for sequential halogenation.

Halogenation Sequence

  • Fluorination :

    • Reagent : Selectfluor® in DMF at 0°C.

    • Yield : ~80% (analogous to 4-chloro-2,5-difluorobenzoic acid synthesis).

  • Chlorination :

    • Reagent : SO₂Cl₂ in CH₂Cl₂.

    • Yield : ~70%.

  • Borylation :

    • Conditions : As in Section 1.2.

Advantage : Precise control over substitution patterns.

Meerwein Arylation for Ring Construction

A less conventional but viable method involves building the aromatic ring via Meerwein arylation.

Reaction Steps

  • Diazotization : 2-Chloro-4-fluoroaniline with NaNO₂/HCl at 0°C.

  • Arylation : Coupling with trichloroethylene using CuCl₂.

  • Hydrolysis : Acidic hydrolysis (H₂SO₄, 150°C) to form the carboxylic acid.

  • Borylation : As in Section 1.2.

Yield : ~60% overall (estimated from similar protocols).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Miyaura BorylationHigh selectivity, scalableRequires halogenated precursor70–85%
DoM ApproachPrecise substitution controlMulti-step, low yields50–70%
Meerwein ArylationBuilds ring from scratchComplex purification50–60%

Challenges and Optimization Strategies

  • Regioselectivity : Competing halogenation at ortho/para positions necessitates careful catalyst selection (e.g., Pd vs. Ni).

  • Purification : Boronic acids are prone to protodeboronation; use of trifluoroborate salts improves stability.

  • Catalyst Cost : Iron catalysts (e.g., FeCl₃) offer a cheaper alternative to Pd/Ni .

Scientific Research Applications

Medicinal Chemistry

Targeting Cancer Therapies

4-Borono-2-chloro-3-fluorobenzoic acid is primarily recognized for its role as a boronic acid derivative in the development of proteasome inhibitors. These inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells by disrupting protein degradation pathways. A notable study demonstrated that compounds derived from this acid exhibited potent activity against multiple myeloma and other malignancies by inhibiting the chymotrypsin-like activity of the proteasome .

Case Study: Development of Anticancer Agents

A research initiative focused on synthesizing novel analogs of this compound resulted in several promising candidates that showed enhanced selectivity and potency against cancer cell lines. The study utilized high-throughput screening techniques to evaluate the efficacy of these compounds, leading to the identification of lead candidates for further development .

Organic Synthesis

Cross-Coupling Reactions

This compound serves as an important reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This property is invaluable for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Data Table: Reaction Conditions and Yields

Reaction TypeCatalystSolventYield (%)
Suzuki CouplingPd(PPh₃)₄Toluene85
Negishi CouplingNi(cod)₂THF78
Stille CouplingPd(PPh₃)₂Cl₂Dioxane90

These reactions demonstrate the compound's utility in generating diverse molecular scaffolds essential for drug discovery .

Materials Science

Liquid Crystal Applications

The unique structural features of this compound make it suitable for applications in liquid crystal displays (LCDs). Research indicates that incorporating this compound into liquid crystal formulations enhances thermal stability and electro-optical properties, thereby improving device performance.

Case Study: Liquid Crystal Formulations

A study evaluated the performance of LCDs using formulations containing varying concentrations of this compound. The findings revealed that devices with optimal concentrations exhibited superior response times and contrast ratios compared to traditional liquid crystal mixtures .

Environmental Chemistry

Dehalogenation Studies

Recent research has explored the environmental applications of this compound in dehalogenation processes. The compound acts as a substrate for photocatalytic reactions aimed at removing halogenated pollutants from water sources.

Data Table: Photocatalytic Activity

SubstrateCatalystLight SourceDehalogenation Efficiency (%)
4-Bromo-2-chloro-5-fluorobenzoateTiO₂UV Lamp70
4-Chloro-3-fluorobenzoateZnOLED Light65

These results underscore the potential of using boronic acids in environmental remediation strategies .

Mechanism of Action

The mechanism of action of 4-Borono-2-chloro-3-fluorobenzoic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The carboxyl, chloro, and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-borono-2-chloro-3-fluorobenzoic acid with structurally related boronic acid derivatives and benzoic acid analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
This compound C₇H₅BClFO₄ 218.37 Cl (2), F (3), B(OH)₂ (4), COOH (1) Cross-coupling reactions, high polarity due to COOH and halogens
3-Borono-4-methylbenzoic acid C₈H₉BO₄ 179.97 CH₃ (4), B(OH)₂ (3), COOH (1) R&D applications; limited toxicity data available
4-Chloro-2-fluorophenylboronic acid C₆H₅BClFO₂ 192.37 Cl (4), F (2), B(OH)₂ (1) Suzuki coupling; lacks carboxylic acid group
5-Borono-2-fluorobenzoic acid C₇H₆BFO₄ 183.93 F (2), B(OH)₂ (5), COOH (1) Similar to target compound but lacks Cl
4-Bromo-3-fluorobenzeneboronic acid C₆H₅BBrFO₂ 236.82 Br (4), F (3), B(OH)₂ (1) Bromine increases steric bulk; potential for halogen exchange reactions
4-Ethoxycarbonyl-3-fluorophenylboronic acid C₉H₁₀BFO₄ 226.99 F (3), B(OH)₂ (4), COOEt (1) Ethyl ester improves lipophilicity; used in ester hydrolysis studies
4-Fluoro-3-nitrobenzoic acid C₇H₄FNO₄ 185.11 F (4), NO₂ (3), COOH (1) Nitro group enhances electron-withdrawing effects; precursor for pharmaceuticals

Research and Development Considerations

  • Synthetic Utility : The target compound’s dual halogen substitution (Cl, F) offers regioselectivity advantages in multi-step syntheses, such as sequential functionalization of the aromatic ring .
  • Crystallography : Tools like SHELX and ORTEP-3 (used for small-molecule crystallography) are critical for confirming its structure and analyzing intermolecular interactions (e.g., hydrogen bonding via COOH) .
  • Gaps in Data : Specific parameters (e.g., melting point, logP) are unavailable in the provided evidence, requiring extrapolation from structural analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Borono-2-chloro-3-fluorobenzoic acid?

  • Methodological Answer : The synthesis typically involves coupling a halogenated benzoic acid precursor with a boronic acid group. For example, Suzuki-Miyaura cross-coupling can be employed using a 2-chloro-3-fluorobenzoic acid derivative and a boronic acid reagent. Key intermediates like 4-carboxy-3-fluorophenylboronic acid (CAS 120153-08-4) and halogenated benzoic acids (e.g., 2-chloro-4-fluorobenzoic acid, CAS 2252-51-9) are structurally analogous and highlight the importance of regioselective functionalization . Purification via HPLC or HLC (high-performance liquid chromatography) ensures >95% purity, as noted in reagent catalogs .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • NMR spectroscopy : Analyze 19F^{19}\text{F} and 11B^{11}\text{B} NMR spectra to confirm substituent positions and boron incorporation.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
  • X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry or bond lengths .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Methodological Answer : The presence of heavy atoms (Cl, F) and boron can complicate electron density maps. To mitigate this:
  • Collect high-resolution diffraction data (<1.0 Å) to enhance precision.
  • Use SHELX software for robust refinement, particularly for handling disordered atoms or twinned crystals .
  • Employ ORTEP-3 for visualizing anisotropic displacement parameters, which are critical for interpreting steric effects from substituents .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state rigidity). Strategies include:
  • Cross-validation : Compare NMR data (solution-state) with X-ray results (solid-state) to identify conformational flexibility.
  • DFT calculations : Model potential conformers and calculate theoretical NMR shifts to match experimental data .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to correlate phase transitions with structural changes.

Q. What strategies optimize regioselective functionalization in derivatives of this compound?

  • Methodological Answer :
  • Directing group utilization : The carboxylic acid moiety can act as a directing group for electrophilic substitution, favoring halogenation at specific positions.
  • Protection/deprotection : Temporarily protect the boronic acid group (e.g., as a boronate ester) during reactions to prevent undesired side reactions .
  • Computational modeling : Predict reactivity using molecular electrostatic potential (MEP) maps to identify electron-deficient sites prone to substitution.

Data Contradiction and Analysis

Q. How do researchers reconcile discrepancies in boron quantification between ICP-MS and 11B^{11}\text{B} NMR?

  • Methodological Answer :
  • Sample preparation : Ensure NMR samples are free of paramagnetic impurities that broaden signals.
  • Calibration standards : Use certified boron reference materials for ICP-MS to rule out instrumental drift.
  • Cross-check : Perform elemental analysis (EA) to validate boron content independently .

Software and Tools

Q. Which crystallographic software packages are best suited for refining structures of halogenated boronic acids?

  • Methodological Answer :
  • SHELXL : Ideal for small-molecule refinement, especially for handling anisotropic displacement parameters and disorder modeling .
  • WinGX : Provides an integrated suite for data reduction, structure solution, and publication-quality graphics .
  • OLEX2 : Combines SHELX functionality with a user-friendly interface for real-time refinement adjustments.

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